molecular formula C13H22BNO2 B2390648 (3-((Dipropylamino)methyl)phenyl)boronic acid CAS No. 1332503-87-3

(3-((Dipropylamino)methyl)phenyl)boronic acid

Cat. No.: B2390648
CAS No.: 1332503-87-3
M. Wt: 235.13
InChI Key: HBQCNFNLVAJCDV-UHFFFAOYSA-N
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Description

(3-((Dipropylamino)methyl)phenyl)boronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a dipropylamino methyl group. The presence of the boronic acid moiety makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.

Mechanism of Action

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

Boronic acids are known for their ability to form reversible covalent bonds with 1,2 and 1,3-cis-diols motifs of carbohydrates . This property allows them to interact with various biological targets, potentially altering their function .

Biochemical Pathways

Boronic acids are known to participate in the suzuki–miyaura (sm) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

It’s important to note that boronic acids and their esters are only marginally stable in water and their hydrolysis rate is considerably accelerated at physiological ph . This could potentially impact the bioavailability of the compound.

Result of Action

Boronic acids and their derivatives have been used in the development of synthetic ‘boron-lectins’, for the fishing of glycoproteins from complex mixtures, for the site-oriented immobilization of antibodies and for biorthogonal conjugations .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (3-((Dipropylamino)methyl)phenyl)boronic acid. For instance, the pH of the environment can significantly affect the rate of hydrolysis of boronic acids and their esters . Additionally, the success of SM coupling, a reaction in which boronic acids participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((Dipropylamino)methyl)phenyl)boronic acid typically involves the reaction of 3-bromobenzylamine with dipropylamine, followed by the introduction of the boronic acid group. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate. The process can be summarized as follows:

    Formation of the Amino Intermediate: 3-bromobenzylamine reacts with dipropylamine in the presence of a base to form the intermediate (3-((Dipropylamino)methyl)phenyl)amine.

    Introduction of the Boronic Acid Group: The intermediate is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(3-((Dipropylamino)methyl)phenyl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl halides in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, and the products are biaryl compounds.

    Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Potassium carbonate, sodium hydroxide, and other bases are commonly used.

    Oxidizing Agents: Hydrogen peroxide and other oxidizing agents for oxidation reactions.

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

    Phenol Derivatives: Resulting from oxidation reactions.

    Substituted Amines: Produced through nucleophilic substitution.

Scientific Research Applications

(3-((Dipropylamino)methyl)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.

    Biology: Investigated for its potential as a molecular probe in biological systems.

    Medicine: Explored for its potential use in drug development and as an enzyme inhibitor.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the dipropylamino methyl group, making it less versatile in certain reactions.

    (4-Formylphenyl)boronic Acid: Contains a formyl group instead of the dipropylamino methyl group, leading to different reactivity and applications.

    (3-Formylphenyl)boronic Acid: Similar to (4-Formylphenyl)boronic acid but with the formyl group in a different position.

Uniqueness

(3-((Dipropylamino)methyl)phenyl)boronic acid is unique due to the presence of both the boronic acid and dipropylamino methyl groups. This combination allows for a broader range of chemical reactions and applications compared to simpler boronic acids. The dipropylamino group enhances its solubility and reactivity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

[3-[(dipropylamino)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22BNO2/c1-3-8-15(9-4-2)11-12-6-5-7-13(10-12)14(16)17/h5-7,10,16-17H,3-4,8-9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQCNFNLVAJCDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CN(CCC)CCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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